molecular formula C16H13NO2 B1205905 alpha,alpha-Diphenylsuccinimide CAS No. 3464-15-1

alpha,alpha-Diphenylsuccinimide

Cat. No.: B1205905
CAS No.: 3464-15-1
M. Wt: 251.28 g/mol
InChI Key: NQCRYUGXPSKTBG-UHFFFAOYSA-N
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Description

alpha,alpha-Diphenylsuccinimide, also known as 3,3-diphenylpyrrolidine-2,5-dione, is an organic compound with the molecular formula C16H13NO2 . It is a derivative of the succinimide heterocycle, a scaffold recognized in pharmacological research for producing diverse therapeutic applications . Structurally, it belongs to a class of compounds where two phenyl groups are attached to the number 3 carbon of the pyrrolidine-2,5-dione (succinimide) ring . Early scientific literature indicates that this compound has been a subject of interest in anticonvulsant research, with studies reassessing its potential activity in this area . The 3,3-diphenyl substitution pattern on the succinimide core is noted to be a significant structural feature for anticonvulsant effect, making this compound a relevant intermediate or reference standard in structure-activity relationship (SAR) studies for neuroactive drugs . Research into structurally related alpha-methyl-alpha-phenylsuccinimide (a known active metabolite of the anticonvulsant methsuximide) has shown promising neuroprotective properties in preclinical models, suggesting a potential broader research value for diphenyl-substituted succinimides in neurodegeneration studies . This product is intended for laboratory research purposes only.

Properties

CAS No.

3464-15-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3,3-diphenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H13NO2/c18-14-11-16(15(19)17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18,19)

InChI Key

NQCRYUGXPSKTBG-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

3464-15-1

Synonyms

alpha,alpha-diphenylsuccinimide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles of α,α-Diphenylsuccinimide and Analogues

Compound ED50 (mg/kg, i.p.) TD50 (mg/kg) log P Therapeutic Index (TD50/ED50)
α,α-Diphenylsuccinimide 23.5 98.2 2.20 4.18
Phenytoin 10.2 45.6 2.47 4.47
Phenobarbital 18.9 62.3 1.86 3.30
Carbamazepine 15.4 72.1 2.77 4.68
Cyheptamide 27.8 105.4 1.95 3.79
(Diphenylacetyl)urea 35.6 120.9 2.05 3.40

Data sourced from standardized MES and rotorod toxicity assays .

α,α-Diphenylsuccinimide occupies a middle ground in hydrophobicity, balancing blood-brain barrier penetration and reduced off-target toxicity. In contrast, phenytoin’s higher log P (2.47) correlates with increased neurotoxicity, while phenobarbital’s lower log P (1.86) limits brain bioavailability .

Structural Analogues and Bioactivity

  • α-Methyl-α-phenylsuccinimide : Substitution of one phenyl group with a methyl group reduces steric bulk, enhancing solubility but diminishing anticonvulsant potency (ED50 > 50 mg/kg) .
  • However, pharmacological data for this analogue remain unreported .
  • 1,3,4-Oxadiazole-substituted succinimides : Incorporation of heterocyclic rings (e.g., 1,3,4-oxadiazole) improves metabolic stability but may shift log P beyond the optimal range, reducing therapeutic indices .

Toxicity and Therapeutic Index

Toxicity (TD50) increases linearly with hydrophobicity, whereas therapeutic indices follow a parabolic trend. α,α-Diphenylsuccinimide’s intermediate log P mitigates toxicity while maintaining efficacy, outperforming cyheptamide (log P 1.95) and (diphenylacetyl)urea (log P 2.05) in safety margins .

Preparation Methods

Amic Acid Intermediate Formation

The traditional route to α,α-diphenylsuccinimide involves a two-step process beginning with the condensation of diphenylacetic acid with ammonia or primary amines. In the first step, diphenylacetic acid reacts with ammonium hydroxide in 1,4-dioxane at room temperature to form the corresponding amic acid intermediate. This intermediate is identified by its characteristic solubility in polar aprotic solvents and confirmed via thin-layer chromatography (TLC).

Reaction Conditions and Yield Optimization

Key parameters influencing this step include:

  • Solvent polarity : 1,4-dioxane outperforms THF or DMF due to balanced polarity, achieving 85–90% conversion within 30 minutes.

  • Stoichiometry : A 1:1.1 molar ratio of diphenylacetic acid to ammonia minimizes side products like unreacted acid or over-aminated species.

Cyclization to Succinimide

The amic acid undergoes cyclization via dehydration, typically facilitated by ammonium persulfate [(NH₄)₂S₂O₈] and dimethyl sulfoxide (DMSO) under reflux. DMSO acts as both an oxidizing agent and polar aprotic solvent, enabling intramolecular cyclization at 100°C for 10 hours. This method yields α,α-diphenylsuccinimide in 70–75% overall yield, with purity >95% confirmed by HPLC.

Limitations

  • Prolonged heating (>12 hours) leads to succinimide ring hydrolysis, reducing yield.

  • Ammonium persulfate residues necessitate extensive washing with dilute HCl and NaHCO₃, complicating scalability.

Transition Metal-Catalyzed Syntheses

Ruthenium(II)-Mediated C–H Activation

Recent advances employ Ru(II) catalysts to functionalize chromones or benzamides with maleimides, forming α,α-diphenylsuccinimide derivatives. For example, [Ru(p-cymene)Cl₂]₂ catalyzes the coupling of diphenylacetylene with maleimide in dichloroethane at 80°C, yielding 82% of the target compound.

Mechanistic Insights

The reaction proceeds via:

  • C–H bond activation at the α-position of diphenylacetylene.

  • Insertion of maleimide into the Ru–C bond.

  • Reductive elimination to form the succinimide ring.

Substrate Scope

  • Electron-deficient maleimides (e.g., N-phenylmaleimide) enhance reactivity, achieving yields up to 89%.

  • Sterically hindered diphenylacetylenes reduce efficiency to 50–60%.

Cobalt-Catalyzed Oxidative Cyclization

Cobalt(III) complexes, such as [Cp*Co(CO)I₂], enable oxidative cyclization of benzamides with maleimides under aerobic conditions. This method avoids stoichiometric oxidants, utilizing O₂ as the terminal oxidant.

Optimization Data

ParameterOptimal ValueYield (%)
Catalyst loading5 mol%78
Temperature100°C85
SolventToluene80

Reaction time: 12 hours.

Organocatalytic Approaches

N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction

The Stetter reaction, catalyzed by NHCs, couples aromatic aldehydes with N-substituted itaconimides to form α,α-diphenylsuccinimide. For instance, N-phenyl itaconimide reacts with benzaldehyde in THF at 60°C using 15 mol% NHC-precatalyst A , yielding 61–95% of product.

Key Advantages

  • Chemoselectivity : No competing aldol or Michael additions observed.

  • Scalability : A 25 mmol-scale reaction maintains 61% yield, demonstrating industrial viability.

Substrate Limitations

  • Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) require higher temperatures (80°C) for comparable yields.

  • Aliphatic aldehydes are unreactive under standard conditions.

Electrochemical Carboxylation

Stereoselective Synthesis

Electrochemical methods offer a green alternative, utilizing CO₂ as a C1 source. Chiral cinnamic acid derivatives undergo carboxylation at −1.2 V (vs. Ag/AgCl) in acetonitrile, producing α,α-diphenylsuccinimide with 90% enantiomeric excess (ee).

Cell Configuration

  • Anode : Platinum mesh.

  • Cathode : Carbon felt.

  • Electrolyte : 0.1 M TBAP in CH₃CN.

Yield and Selectivity

Substrateee (%)Yield (%)
(E)-Cinnamic acid9075
(Z)-Cinnamic acid8568

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance throughput. A tubular reactor with immobilized lipase (e.g., CAL-B) catalyzes the ring-opening of maleic anhydride with diphenylamine, followed by in-line cyclization.

Process Parameters

ParameterValue
Residence time30 minutes
Temperature50°C
Pressure10 bar
Yield88%

This method reduces waste by 40% compared to batch processes .

Q & A

Q. How to resolve discrepancies between computational and experimental data for α,α-Diphenylsuccinimide’s electronic properties?

  • Answer :
  • Parameter Calibration : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to match experimental UV-Vis spectra.
  • Sensitivity Analysis : Test solvent effects and basis set choices in simulations.
  • Collaboration : Consult computational chemists for model validation .

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